 
                            6-Ethyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole class, characterized by the presence of both nitrogen and sulfur in its heterocyclic structure. Its molecular formula is with a molecular weight of 178.26 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the DprE1 enzyme involved in the synthesis of anti-tubercular compounds.
This compound falls under the category of heterocyclic organic compounds, specifically benzothiazoles. Benzothiazoles are known for their diverse biological activities and applications in pharmaceuticals, agriculture, and materials science.
The synthesis of 6-Ethyl-1,3-benzothiazol-2-amine can be achieved through several approaches:
In industrial applications, production may utilize batch or continuous processes optimized for higher yields. Automated reactors are often used to maintain precise control over reaction conditions, ensuring consistent product quality.
The molecular structure of 6-Ethyl-1,3-benzothiazol-2-amine features a benzothiazole ring with an ethyl group at the 6-position and an amino group at the 2-position. This structural arrangement influences its reactivity and interaction with biological targets.
Key structural data includes:
6-Ethyl-1,3-benzothiazol-2-amine participates in several chemical reactions:
The reactions yield various substituted benzothiazoles, sulfoxides, sulfones, and amine derivatives that possess distinct chemical and biological properties .
The primary mechanism of action for 6-Ethyl-1,3-benzothiazol-2-amine involves its interaction with the DprE1 enzyme. By inhibiting this enzyme's function, the compound disrupts the synthesis pathway for benzothiazole-based anti-tubercular agents.
Research indicates that this inhibition leads to significant molecular and cellular effects, including reduced viability of Mycobacterium tuberculosis by targeting essential metabolic pathways .
6-Ethyl-1,3-benzothiazol-2-amine is typically a solid at room temperature with a specific melting point that can vary based on purity and synthesis method.
The compound exhibits notable stability under standard laboratory conditions but may undergo transformations when exposed to strong acids or bases. Its solubility profile varies depending on solvents used; it is generally soluble in organic solvents but less so in water .
6-Ethyl-1,3-benzothiazol-2-amine has several important applications:
The benzothiazole scaffold, characterized by a benzene ring fused to a thiazole moiety, emerged as a privileged structure in medicinal chemistry due to its planar configuration and electronic properties. Early research identified the core’s capacity for diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic effects [4] . This versatility enabled its integration into pharmacophores targeting neurological disorders, infections, and cancer. By the 1990s, benzothiazole derivatives had advanced beyond agrochemical applications (e.g., benthiavalicarb-isopropyl fungicide) to CNS-active agents, leveraging their ability to cross the blood-brain barrier—a property linked to optimized lipophilicity (log P ~2–3) [1] [4]. The scaffold’s synthetic tractability further propelled its adoption, allowing modular substitutions at C-2, C-6, and the benzene ring to fine-tune bioactivity .
2-Aminobenzothiazoles served as pivotal building blocks in early drug discovery due to the reactivity of the exocyclic amine group. This moiety facilitated:
Table 1: Milestones in Substituted Benzothiazole Drug Discovery
| Year | Development | Impact | 
|---|---|---|
| 1993 | US5374737A patent for 2-aminobenzothiazole synthesis | Scalable route via cyclization of arylthioureas using H2SO4/Br2 [6] | 
| 2013 | Discovery of benzothiazole carbamates as AChE inhibitors | 6-Fluoro derivatives showed 10-fold higher AChE inhibition vs. rivastigmine [1] | 
| 2015–2020 | Ru/Pd/Ni-catalyzed oxidative cyclizations | Atom-economical routes to 2-aminobenzothiazoles (yields >90%) | 
| 2021 | g-C3N4-photocatalyzed benzothiazole synthesis | Eco-friendly C–H functionalization under visible light | 
The 1993 patent (US5374737A) marked a turning point by enabling large-scale production of 2-aminobenzothiazoles via bromine-catalyzed cyclization of arylthioureas in sulfuric acid [6]. This method tolerated electron-donating (–OCH3, –CH3) and withdrawing (–Cl, –NO2) groups, facilitating access to diverse analogs. Subsequent decades focused on C-6 substitutions, where alkyl groups (e.g., ethyl) enhanced lipophilicity and target occupancy in neurological proteins like acetylcholinesterase (AChE) [1]. Recent innovations emphasize sustainability, such as Ni-catalyzed reactions (2020) reducing catalyst loadings by 50% versus Pd methods .
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1